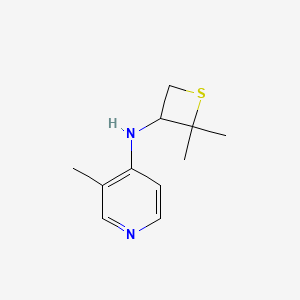
N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine is a heterocyclic compound that features a thietane ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine typically involves the formation of the thietane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methylpyridin-4-amine with a suitable thietane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a heterocyclic ring and have similar applications in medicinal chemistry.
Pyridine derivatives: Compounds with a pyridine ring are widely studied for their biological activities and industrial applications.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-3-methylpyridin-4-amine is unique due to the combination of the thietane and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential for interaction with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H16N2S |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
N-(2,2-dimethylthietan-3-yl)-3-methylpyridin-4-amine |
InChI |
InChI=1S/C11H16N2S/c1-8-6-12-5-4-9(8)13-10-7-14-11(10,2)3/h4-6,10H,7H2,1-3H3,(H,12,13) |
Clé InChI |
WQGRMPBSXBQSAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)NC2CSC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


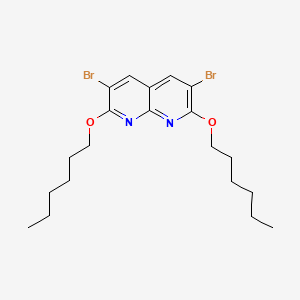
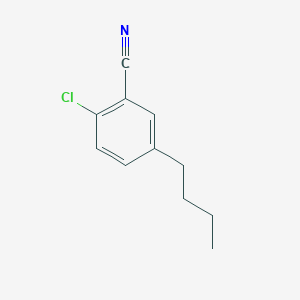
![3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one](/img/structure/B12988816.png)

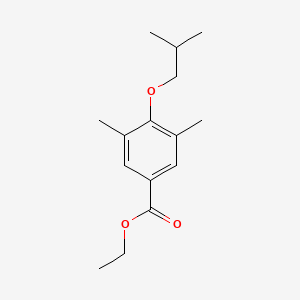
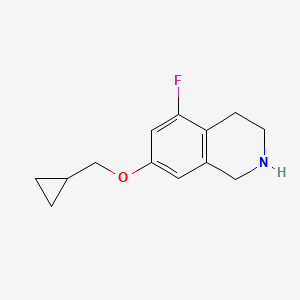
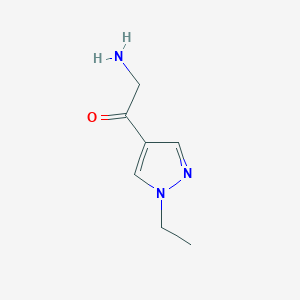

![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)

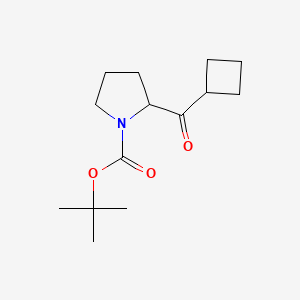
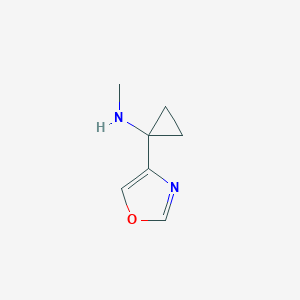
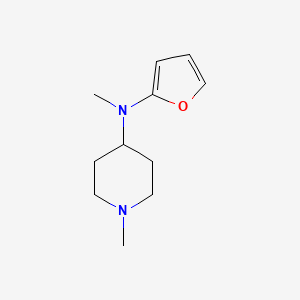
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
